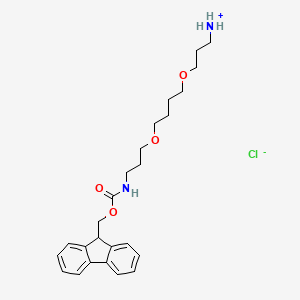

Fmoc-doda hcl

Description

BenchChem offers high-quality Fmoc-doda hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-doda hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H35ClN2O4 |

|---|---|

Poids moléculaire |

463.0 g/mol |

Nom IUPAC |

3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]butoxy]propylazanium;chloride |

InChI |

InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |

Clé InChI |

SQVCMAXUAUKLTO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCC[NH3+].[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

Unlocking Novel Bioconjugation Strategies: A Technical Guide to Fmoc-DODA HCl

Introduction

In the landscape of advanced drug delivery and peptide-based therapeutics, the strategic selection of linker molecules is paramount to achieving desired pharmacological profiles. Fmoc-DODA HCl (N-(9-fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride) emerges as a specialized bifunctional linker, offering a unique combination of a long, flexible C12 aliphatic chain and orthogonal protecting groups. This guide provides an in-depth exploration of the core attributes, applications, and handling protocols for Fmoc-DODA HCl, designed for researchers and drug development professionals seeking to leverage its distinct properties for sophisticated bioconjugation and solid-phase synthesis.

While Fmoc-DODA HCl is a niche yet valuable tool, detailed public-domain data is concentrated among specialized chemical suppliers. This guide synthesizes available information to provide a foundational understanding for its application.

Core Molecular Attributes & Physicochemical Properties

Fmoc-DODA HCl is characterized by its linear C12 hydrocarbon chain, which imparts significant hydrophobicity and flexibility. This chain is flanked by two amine groups, one protected by a base-labile Fmoc (fluorenylmethoxycarbonyl) group and the other present as a hydrochloride salt. This strategic design allows for selective, stepwise reactions, a critical feature in multi-step synthesis paradigms.

Table 1: Physicochemical and Specification Data for Fmoc-DODA HCl

| Parameter | Value | Source |

| CAS Number | 1274891-99-4 | |

| Chemical Name | N-(9-fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride | |

| Synonyms | Fmoc-1,12-diaminododecane HCl | |

| Molecular Formula | C27H39ClN2O2 | |

| Molecular Weight | 475.06 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% (as determined by HPLC) | |

| Solubility | Soluble in DMF, DMSO, and sparingly in methanol | |

| Storage | Store at -20°C, desiccated, and protected from light. |

The Strategic Advantage in Synthesis: Orthogonal Protection

The primary utility of Fmoc-DODA HCl lies in its orthogonal protecting group strategy. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in an organic solvent. Conversely, the terminal amine hydrochloride is protected from unwanted side reactions and can be deprotected or used in coupling reactions under different conditions.

This orthogonality is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS) and the construction of complex molecules like Antibody-Drug Conjugates (ADCs) or targeted delivery vehicles. The linker can be sequentially coupled to different moieties without interference.

Caption: Orthogonal reaction workflow for Fmoc-DODA HCl.

Core Applications & Methodologies

As a Linker in Antibody-Drug Conjugates (ADCs)

The C12 aliphatic chain of Fmoc-DODA HCl provides spatial separation between the antibody and the cytotoxic payload. This separation is crucial for mitigating steric hindrance, which might otherwise impair the antibody's binding affinity to its target antigen or reduce the payload's efficacy.

Experimental Protocol: Coupling of Fmoc-DODA HCl to a Payload

Objective: To conjugate the free amine of Fmoc-DODA HCl to a carboxylic acid-containing payload.

Materials:

-

Fmoc-DODA HCl

-

Payload with a carboxylic acid group

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

HPLC system for purification

Procedure:

-

Dissolution: Dissolve the carboxylic acid-containing payload and 1.1 equivalents of HOBt in anhydrous DMF.

-

Activation: Add 1.1 equivalents of DIC to the solution. Allow the activation to proceed for 15-20 minutes at room temperature.

-

Neutralization & Addition: In a separate vial, dissolve 1.0 equivalent of Fmoc-DODA HCl in DMF. Add 2.0 equivalents of DIPEA to neutralize the hydrochloride salt and create the free amine.

-

Coupling: Add the neutralized Fmoc-DODA HCl solution to the activated payload solution.

-

Reaction: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Purification: Upon completion, quench the reaction and purify the resulting Fmoc-DODA-Payload conjugate using reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the product via Mass Spectrometry and NMR.

Modification of Peptides and Surfaces

The lipophilic dodecane chain can be used to enhance the membrane permeability of peptides or to anchor molecules onto hydrophobic surfaces. After coupling the peptide to one end of the linker, the Fmoc group can be removed, and the newly exposed amine can be used for further modification or labeling.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of Fmoc-DODA HCl.

-

Storage: The compound should be stored at -20°C in a desiccator. It is sensitive to moisture and light.

-

Handling: Always handle in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the reactive ends. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Fmoc-DODA HCl is a highly versatile bifunctional linker that provides researchers with a tool to introduce a long, flexible, and hydrophobic spacer into their molecular constructs. Its key advantage lies in the orthogonal nature of its protected amines, enabling controlled, sequential conjugation strategies. While its primary application is envisioned in the synthesis of complex bioconjugates like ADCs, its utility extends to peptide modification and surface chemistry. Adherence to strict, anhydrous reaction conditions and appropriate storage protocols is essential for successful and reproducible results.

References

Hydrophilicity & Physicochemical Profiling of Fmoc-DODA PEG-like Linkers

This technical guide provides an in-depth analysis of Fmoc-DODA PEG-like linkers , specifically focusing on Fmoc-8-amino-3,6-dioxaoctanoic acid (commonly abbreviated as Fmoc-Ado-OH or Fmoc-PEG2-OH). It addresses the hydrophilicity mechanisms, synthesis protocols, and their critical role in modulating the physicochemical properties of Antibody-Drug Conjugates (ADCs) and peptide therapeutics.

Technical Guide for Drug Development & Bioconjugation

Executive Summary: The Amphiphilic Advantage

In the engineering of ADCs and complex peptides, solubility is often the rate-limiting step for therapeutic index (TI) optimization. Fmoc-DODA linkers (Fmoc-8-amino-3,6-dioxaoctanoic acid) represent a critical class of "short-chain" PEG spacers. Unlike purely hydrophobic alkyl linkers (e.g., aminohexanoic acid) or polydisperse long-chain PEGs, Fmoc-DODA offers a discrete, defined molecular weight spacer that introduces localized hydrophilicity without excessive steric bulk.

This guide dissects the "Fmoc-PEG Paradox" : the temporary lipophilicity required for organic solvent solubility during Solid-Phase Peptide Synthesis (SPPS), coupled with the permanent hydrophilicity conferred to the final conjugate to prevent aggregation and improve pharmacokinetics (PK).

Chemical Architecture & Hydrophilicity Mechanism

Structural Definition

The term "Fmoc-DODA" in this context refers to the Fmoc-protected derivative of 1,8-diamino-3,6-dioxaoctane oxidized to the amino acid form, or more precisely, Fmoc-8-amino-3,6-dioxaoctanoic acid .

-

Formula:

-

Molecular Weight: 385.4 g/mol

-

Core Structure: Fmoc-NH-(CH2)2-O-(CH2)2-O-CH2-COOH

The Solvation Mechanism

The hydrophilicity of the DODA linker stems from its ether oxygen atoms. Unlike alkyl chains (

-

Water Bridging: Each ether oxygen can accept up to two hydrogen bonds from water molecules.

-

The "Water Cloud" Effect: This hydration shell creates a steric barrier that prevents hydrophobic collapse (aggregation) of adjacent payload molecules (e.g., hydrophobic cytotoxins like MMAE or PBD dimers).

Visualization: Amphiphilic Architecture

The following diagram illustrates the functional segmentation of the linker.

Figure 1: Structural dissection of Fmoc-DODA, highlighting the contrast between the lipophilic protecting group and the hydrophilic spacer.

Comparative Hydrophilicity & Solubility Data

The choice of linker profoundly affects the LogD (Distribution Coefficient) of the final conjugate. Below is a comparative analysis of Fmoc-DODA against standard alkyl and longer PEG linkers.

| Linker Type | Chemical Backbone | Hydrophilicity (Rel.)[1][2][3] | Aggregation Risk | Synthesis Solubility (DMF) |

| Alkyl (C6) | Fmoc-Aminohexanoic acid | Low (Hydrophobic) | High | Excellent |

| Fmoc-DODA (PEG2) | Fmoc-8-amino-3,6-dioxaoctanoic acid | Moderate-High | Low | Excellent |

| PEG4 | Fmoc-NH-(PEG)4-COOH | High | Very Low | Good (Viscous) |

| PEG12+ | Fmoc-NH-(PEG)12-COOH | Very High | Negligible | Moderate (Steric bulk) |

Key Insight: Fmoc-DODA (PEG2) occupies the "Goldilocks Zone." It provides sufficient hydrophilicity to solubilize moderately hydrophobic payloads without the synthetic difficulties (purification, polydispersity, viscosity) associated with long-chain PEGs (PEG12-PEG24).

Experimental Protocols

Solubility & Handling

Fmoc-DODA is hygroscopic . Improper handling leads to hydrolysis of the Fmoc group or inaccurate weighing.

-

Storage: Store at +4°C or -20°C under argon/nitrogen. Desiccate before opening.

-

Solvent Compatibility:

-

DMF/NMP: Soluble > 0.5 M (Standard for coupling).

-

DMSO: Soluble (Use for stock solutions).[4]

-

Water: Insoluble (due to Fmoc group). Note: The deprotected linker is water-soluble.

-

Solid-Phase Coupling Protocol (Standard)

This protocol ensures >99% coupling efficiency, minimizing deletion sequences which are hard to purify.

-

Resin Preparation: Swell resin (e.g., 2-CTC or Wang) in DCM for 30 mins.

-

Activation (In situ):

-

Reagents: 3.0 eq Fmoc-DODA-OH, 2.9 eq HATU (or HBTU), 6.0 eq DIPEA.

-

Solvent: DMF (Anhydrous).

-

Procedure: Dissolve Fmoc-DODA and HATU in DMF. Add DIPEA immediately before adding to the resin.

-

Expert Tip: Pre-activation time should be < 2 minutes to prevent racemization (though less risky for this achiral linker, it prevents side reactions).

-

-

Coupling: Shake at Room Temperature for 45–60 minutes.

-

Monitoring: Perform Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).

-

Note: The ether oxygens can complex with metal ions; ensure reagents are metal-free.

-

Hydrophilicity Validation: LogD Measurement

To validate the impact of the linker on your payload:

-

Synthesize: Payload-Linker construct (cleaved from resin).

-

Dissolve: 100 µM compound in Octanol-saturated PBS (pH 7.4).

-

Partition: Shake for 1 hour; centrifuge to separate phases.

-

Quantify: Analyze both phases via HPLC-UV/Vis.

-

Calculate:

.-

Target: A shift of -0.5 to -1.0 LogD units compared to the alkyl-linker control indicates successful hydrophilicity engineering.

-

Impact on ADC Pharmacokinetics (PK)[1][3]

The incorporation of Fmoc-DODA linkers directly influences the Hydrodynamic Radius and Clearance of ADCs.

Figure 2: Causal pathway showing how Fmoc-DODA linkers mitigate non-specific uptake and toxicity in ADCs.

References

-

ChemicalBook. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid Properties and Applications. Retrieved from

-

WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from

-

National Institutes of Health (NIH). (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from

-

Chem-Impex. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid for Peptide Synthesis. Retrieved from

-

PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. Retrieved from

Sources

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Mastering Solubility: An In-depth Technical Guide to Fmoc-DODA HCl in DMF and DMSO

For researchers, scientists, and professionals in the dynamic field of drug development, the precise control over every reagent is paramount to success. Among the vast array of molecules utilized, Fmoc-DODA HCl (N-(9-fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride) has emerged as a critical bifunctional linker, indispensable in peptide synthesis, drug conjugation, and the development of complex molecular architectures. However, its effective utilization is fundamentally dependent on a seemingly simple yet crucial parameter: its solubility.

This in-depth technical guide provides a comprehensive exploration of the solubility of Fmoc-DODA HCl in two of the most ubiquitous polar aprotic solvents in the modern laboratory: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Moving beyond mere qualitative statements, this document delves into the physicochemical principles governing dissolution, offers field-proven protocols, and addresses potential challenges to empower researchers with the knowledge to confidently and reproducibly handle this vital reagent.

Understanding the Molecule: Fmoc-DODA HCl

Fmoc-DODA HCl is a linker molecule characterized by a long, hydrophobic 12-carbon aliphatic chain.[1] One terminus is protected by a bulky, lipophilic fluorenylmethoxycarbonyl (Fmoc) group, while the other end features a primary amine in its hydrochloride salt form. This unique structure imparts a dual nature to the molecule: the long alkyl chain and the Fmoc group contribute to its nonpolar character, while the protonated amine hydrochloride provides a polar, ionic locus.

The presence of the hydrochloride salt is a critical determinant of its solubility behavior. The protonated amine can engage in strong ion-dipole interactions with polar solvents, significantly influencing its dissolution profile compared to its free base counterpart.

Solubility in N,N-Dimethylformamide (DMF)

DMF is a cornerstone solvent in solid-phase peptide synthesis (SPPS) and related bioconjugation chemistry, primarily due to its excellent solvating power for a wide range of organic molecules, including the often-recalcitrant Fmoc-protected amino acids.

Qualitative and Expected Quantitative Solubility

Based on the general principles of "like dissolves like" and extensive empirical evidence from the field of peptide chemistry, Fmoc-DODA HCl is expected to be highly soluble in DMF. The polar aprotic nature of DMF, with its large dipole moment, effectively solvates both the bulky, nonpolar Fmoc group and the polar hydrochloride salt of the terminal amine.

While specific quantitative data for Fmoc-DODA HCl is not extensively published, the solubility of most Fmoc-protected amino acids in DMF is typically in the range of >0.4 M to >0.9 M .[2] Given the structural similarities, a comparable high solubility can be anticipated for Fmoc-DODA HCl.

| Parameter | Value | Source |

| CAS Number | 1274891-99-4 (free base) | BroadPharm |

| Molecular Formula | C27H38N2O2 · HCl | - |

| Molecular Weight | 467.07 g/mol | - |

| Expected Solubility in DMF | High (qualitative) | General knowledge in peptide chemistry |

| Anticipated Concentration Range | Likely > 0.5 M | [2] |

Factors Influencing Solubility in DMF

Several factors can impact the dissolution of Fmoc-DODA HCl in DMF:

-

Purity of DMF: DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine, being basic, can prematurely cleave the Fmoc protecting group.[3] It is imperative to use high-purity, amine-free DMF for preparing solutions of Fmoc-DODA HCl, especially for stock solutions intended for storage.

-

Water Content: While DMF is miscible with water, excessive water content can alter the polarity of the solvent and potentially decrease the solubility of the predominantly hydrophobic Fmoc-DODA HCl.

-

Temperature: For most solids, solubility increases with temperature. Gentle warming can be employed to facilitate the dissolution of higher concentrations of Fmoc-DODA HCl. However, prolonged heating should be avoided to prevent potential degradation.

-

Particle Size: As with any solid, smaller particle sizes will dissolve more rapidly due to a larger surface area available for solvation.

Experimental Protocol for Dissolving Fmoc-DODA HCl in DMF

This protocol provides a reliable method for preparing a stock solution of Fmoc-DODA HCl in DMF.

Materials:

-

Fmoc-DODA HCl

-

High-purity, amine-free DMF

-

Sterile, dry glassware (e.g., volumetric flask, vial)

-

Magnetic stirrer and stir bar or vortex mixer

-

Optional: Ultrasonic bath, water bath

Procedure:

-

Preparation: Ensure all glassware is scrupulously clean and dry to prevent contamination and hydrolysis.

-

Weighing: Accurately weigh the desired amount of Fmoc-DODA HCl and transfer it to the chosen vessel.

-

Solvent Addition: Add approximately 80% of the final desired volume of high-purity DMF to the vessel.

-

Dissolution:

-

Primary Method: Stir the mixture vigorously using a magnetic stirrer or vortex mixer at room temperature. Dissolution should be rapid for moderate concentrations.

-

Troubleshooting: If dissolution is slow or incomplete, proceed with the following steps sequentially:

-

Sonication: Place the vessel in an ultrasonic bath for 5-10 minute intervals. Monitor the solution for clarity.

-

Gentle Warming: If sonication is insufficient, warm the solution in a water bath to 30-40°C with continued stirring. Avoid temperatures above 40°C to minimize the risk of degradation.

-

-

-

Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Add DMF to reach the final desired volume.

-

Storage: Store the solution in a tightly sealed, amber glass vial at the recommended temperature, typically -20°C for long-term storage, to protect it from light and moisture.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is another powerful polar aprotic solvent, often referred to as a "super solvent" for its ability to dissolve a vast array of compounds, including many that are poorly soluble in other organic solvents.[4]

Qualitative and Expected Quantitative Solubility

Similar to DMF, Fmoc-DODA HCl is expected to exhibit excellent solubility in DMSO. The highly polar nature of the sulfoxide group in DMSO is exceptionally effective at solvating the hydrochloride salt of the amine.

Quantitative data for Fmoc-DODA HCl in DMSO is also scarce in the literature. However, for structurally related compounds like Fmoc-Cl, a solubility of ≥25.9 mg/mL in DMSO has been reported.[5] This suggests that Fmoc-DODA HCl will also have a high solubility in this solvent.

| Parameter | Expected Solubility in DMSO | Anticipated Concentration Range |

| Value | Excellent (qualitative) | Likely ≥ 50 mg/mL |

Factors Influencing Solubility in DMSO

-

Hygroscopicity of DMSO: DMSO is notoriously hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can significantly alter the solvation environment and may lead to a decrease in the solubility of hydrophobic compounds. It is crucial to use anhydrous DMSO from a freshly opened container or properly stored anhydrous DMSO.

-

Freezing Point: DMSO has a relatively high freezing point (18.5 °C). If stock solutions are stored in the refrigerator or freezer, the DMSO may freeze. Repeated freeze-thaw cycles can introduce moisture and potentially lead to precipitation of the solute. It is advisable to aliquot stock solutions to avoid repeated freezing and thawing of the entire stock.

-

Temperature: As with DMF, gentle warming can enhance the rate of dissolution and the achievable concentration of Fmoc-DODA HCl in DMSO.

Experimental Protocol for Dissolving Fmoc-DODA HCl in DMSO

The protocol for dissolving Fmoc-DODA HCl in DMSO is similar to that for DMF, with a heightened emphasis on maintaining anhydrous conditions.

Materials:

-

Fmoc-DODA HCl

-

Anhydrous, high-purity DMSO

-

Sterile, dry glassware

-

Magnetic stirrer and stir bar or vortex mixer

-

Optional: Ultrasonic bath, water bath

Procedure:

-

Preparation: Use oven-dried glassware to minimize water contamination.

-

Weighing: Weigh the desired amount of Fmoc-DODA HCl and transfer it to the vessel.

-

Solvent Addition: Using a dry syringe or pipette, add approximately 80% of the final desired volume of anhydrous DMSO.

-

Dissolution:

-

Primary Method: Stir or vortex the mixture at room temperature.

-

Troubleshooting: For difficult-to-dissolve samples or high concentrations:

-

Sonication: Use an ultrasonic bath for short intervals.

-

Gentle Warming: Warm the solution to 30-40°C with stirring.

-

-

-

Final Volume Adjustment: After complete dissolution and cooling to room temperature, adjust the volume to the final concentration with anhydrous DMSO.

-

Storage: Store in small, tightly sealed aliquots at -20°C to minimize water absorption and the effects of freeze-thaw cycles.

Visualization of the Dissolution Process

The following diagrams illustrate the key interactions and factors involved in the dissolution of Fmoc-DODA HCl.

Caption: Factors influencing the dissolution of Fmoc-DODA HCl.

Caption: Key intermolecular interactions in the solvation process.

Conclusion and Best Practices

The successful application of Fmoc-DODA HCl in drug development and peptide synthesis is critically dependent on its proper handling and dissolution. While quantitative solubility data remains elusive in publicly available literature, a strong theoretical and empirical basis supports its high solubility in both DMF and DMSO.

Key Takeaways for Researchers:

-

Expect High Solubility: Fmoc-DODA HCl is anticipated to be highly soluble in both DMF and DMSO, likely achieving concentrations suitable for most applications.

-

Prioritize Solvent Purity: Always use high-purity, anhydrous solvents to prevent side reactions and ensure consistent solubility. The use of amine-free DMF is particularly critical.

-

Control for Water: Given the hygroscopic nature of DMSO, meticulous handling to exclude atmospheric moisture is essential for reproducible results.

-

Employ Aiding Techniques Judiciously: Sonication and gentle warming are effective tools to facilitate dissolution but should be used with care to avoid degradation.

-

Proper Storage is Paramount: Store stock solutions in tightly sealed, light-protected containers at -20°C. For DMSO solutions, using smaller aliquots is recommended to minimize freeze-thaw cycles and water absorption.

By adhering to these principles and protocols, researchers can harness the full potential of Fmoc-DODA HCl, ensuring the integrity of their experiments and advancing their scientific endeavors.

References

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

-

RSC Publishing. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation. [Link]

-

RayBiotech. Fmoc-Cl. [Link]

Sources

- 1. Fmoc-DODA, 1274891-99-4 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. raybiotech.com [raybiotech.com]

Technical Guide: Fmoc-DODA in Peptide Synthesis and Bioconjugation

[1][2]

Core Definition & Chemical Identity[1][3][4]

Fmoc-DODA refers to N-Fmoc-1,12-diamino-4,9-dioxadodecane (also known as 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine).[1][2] It is a heterobifunctional linker characterized by a hydrophilic "mini-PEG" backbone terminating in a primary amine, protected on one end by the base-labile Fmoc group.[1]

-

Chemical Name: 1-(9H-fluoren-9-yl)methoxycarbonylamino-4,9-dioxa-12-dodecanamine[1][2]

-

Molecular Formula: C

H -

Molecular Weight: 426.6 g/mol

-

Structure: Fmoc-NH-(CH

)

Distinction from Similar Reagents

It is critical to distinguish Fmoc-DODA from other "DODA" or "Ado" acronyms used in the field:

-

Fmoc-12-Ado-OH: Fmoc-12-aminododecanoic acid (Hydrophobic C12 spacer).[1][2]

-

Fmoc-AEEA (Mini-PEG): Fmoc-8-amino-3,6-dioxaoctanoic acid (Shorter hydrophilic spacer, C8 backbone).[1]

-

DODA (Lipid): Dioctadecyldimethylammonium (Lipid nanoparticle component).[1]

Fmoc-DODA is specifically a diamine linker , meaning it possesses two amine termini (one protected, one free) rather than the amino-acid structure (amine + carboxylic acid) typical of standard SPPS reagents.[1] This dictates its unique usage protocols.

Functional Role in Drug Development[8][9]

Fmoc-DODA serves as a physicochemical modulator in peptide drug conjugates (PDCs), Antibody-Drug Conjugates (ADCs), and PROTACs.[1] Its core functions are:

-

Solubility Enhancement: The ether oxygens (4,9-dioxa) introduce hydrophilicity, counteracting the aggregation of hydrophobic payloads or peptide sequences.[1]

-

Steric Resolution: The 12-atom backbone provides a precise spatial separation (~15-20 Å) between functional domains, preventing steric clash between a targeting peptide and its payload.[1]

-

Bifunctional Conjugation: As a mono-protected diamine, it allows the conversion of a carboxylic acid terminus into a reactive primary amine, facilitating "reverse" direction synthesis or the attachment of amine-reactive dyes/drugs.[1]

Comparative Linker Properties[1]

| Linker Type | Backbone Composition | Hydrophilicity | Flexibility | Typical Application |

| Fmoc-DODA | Propyl-Butyl-Propyl Ether | High | High | Amine-functionalization, PROTACs |

| Fmoc-AEEA | Ethyl-Ethyl Ether | High | High | Standard hydrophilic spacing |

| Fmoc-12-Ado | Alkyl Chain (C12) | Low (Hydrophobic) | Moderate | Albumin binding, lipidating peptides |

| Gly-Gly | Amide | Moderate | Moderate | Enzymatic cleavage sites |

Experimental Protocols

Since Fmoc-DODA is an amine , it cannot be coupled to the N-terminus of a peptide using standard protocols (which expect a carboxylic acid).[1] It is typically used in two scenarios:

-

Coupling to a Carboxyl Group: Attaching to a C-terminal acid, a Glutamic/Aspartic acid side chain, or a succinic anhydride-terminated N-terminus.[1]

-

Conversion to Acid Linker: Reacting with succinic anhydride to form Fmoc-DODA-Succ-OH prior to SPPS.

Protocol A: On-Resin Coupling to a Carboxylic Acid

Use this protocol to attach Fmoc-DODA to a resin-bound peptide featuring a free carboxyl group (e.g., Side-chain anchored Glu/Asp or Succinylated N-terminus).[1][2]

Reagents:

-

Fmoc-DODA (free amine form)[1]

-

Activator: HATU or PyBOP

-

Base: DIPEA (N,N-Diisopropylethylamine)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Activation: Dissolve Resin-Peptide-COOH (1 eq) in DMF. Add HATU (2.0 eq) and DIPEA (4.0 eq).[1] Shake for 1 minute to activate the carboxyl group.[1]

-

Coupling: Add Fmoc-DODA (2.5 eq) dissolved in minimal DMF to the reaction vessel.

-

Note: Use excess amine to drive the reaction to completion and prevent dimerization.

-

-

Incubation: Agitate at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).[1]

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to expose the terminal amine of the DODA linker for subsequent conjugation.

Protocol B: Synthesis of Fmoc-DODA-Hemisuccinate (Pre-conversion)

Use this to convert Fmoc-DODA into a standard "Fmoc-Amino Acid-like" reagent for standard SPPS.[1][2]

-

Dissolution: Dissolve Fmoc-DODA (1 mmol) in DCM/DMF (9:1).

-

Acylation: Add Succinic Anhydride (1.2 mmol) and DIPEA (1.5 mmol).

-

Reaction: Stir for 4 hours at RT.

-

Workup: Acidify with 1M HCl, extract with EtOAc, dry over MgSO

. -

Result: Fmoc-DODA-Succ-OH (Carboxylic acid functionalized). This product can now be used in standard automated SPPS cycles (HBTU/DIPEA coupling).[1]

Visualization of Workflows

Figure 1: Fmoc-DODA Structure and Coupling Logic

The following diagram illustrates the chemical structure and the logical flow of coupling Fmoc-DODA to a peptide.

Caption: Structural composition of Fmoc-DODA and its conjugation pathway to a carboxyl-terminated peptide.

Figure 2: PROTAC Linker Strategy

Fmoc-DODA is widely used in PROTACs to link an E3 Ligase ligand to a Target Protein ligand.[1]

Caption: Application of Fmoc-DODA in PROTAC design to bridge functional ligands with hydrophilic spacing.

Troubleshooting & Critical Considerations

Aggregation & Solubility

While Fmoc-DODA improves the solubility of the final conjugate, the free amine form can be sticky.

-

Issue: Poor solubility of Fmoc-DODA in pure DCM.

-

Solution: Dissolve in DMF or NMP .[1][6] If precipitation occurs, add 10% DMSO.[1]

Coupling Efficiency

Since Fmoc-DODA is a diamine, there is a theoretical risk of cross-linking (one diamine reacting with two resin sites) if the resin loading is very high.[1]

-

Mitigation: Use a large excess (2.5–3.0 eq) of Fmoc-DODA relative to the resin sites.[1] This ensures that the fast kinetics of 1:1 coupling dominate over inter-site cross-linking.

Kaiser Test Interpretation

-

Pre-Coupling: If coupling to a COOH site, the Kaiser test is NOT useful (COOH doesn't react).[1] Use Malachite Green (for COOH) or simply rely on LC-MS monitoring.[1]

-

Post-Coupling: The Kaiser test should be Positive (Blue) after Fmoc deprotection, confirming the presence of the new primary amine from DODA.

References

-

BroadPharm. (n.d.).[1] Fmoc-DODA Product Page & Structure (Catalog BP-25473). Retrieved from [1]

-

GuideChem. (n.d.).[1] 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine HCl Properties. Retrieved from [1][5]

-

MedChemExpress. (n.d.).[1] Fmoc-DODA hydrochloride Linker for PROTACs. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for DODA Derivatives. Retrieved from [1][7]

-

Sigma-Aldrich. (n.d.).[1] Fmoc-12-Ado-OH (Hydrophobic Analog Distinction). Retrieved from [1][2]

Sources

- 1. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 3. Fmoc-protected Amine/DODA PEG reagent, Fmoc-DODA, Purity 97% - CD BioGlyco [glycoclick.bioglyco.com]

- 4. 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine HCl | CAS 1274891-99-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Betamin | C9H12Cl2I2N2O2 | CID 9914101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-Protected Diamine Linkers for PROTAC Synthesis

Abstract

This guide details the strategic application of Fmoc-protected diamine linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It moves beyond basic "linkerology" to address the specific chemical challenges of orthogonality, solubility, and rigidity that drive successful ternary complex formation.[1] We focus on the operational superiority of Fmoc/Boc orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, providing a robust framework for high-throughput optimization.

Part 1: Strategic Selection of Diamine Linkers

The linker is not merely a bridge; it is a thermodynamic and pharmacokinetic determinant. While early PROTACs utilized flexible PEG or alkyl chains, modern drug development favors rigid diamine linkers (e.g., piperazines, spirocycles) to improve oral bioavailability and restrict conformational entropy.

The Rigidity-Permeability Trade-off

Rigid linkers reduce the entropic penalty upon ternary complex formation. However, they introduce synthetic complexity.

-

Flexible Linkers (PEG/Alkyl): High solubility, easy synthesis, but poor cell permeability (high TPSA) and metabolic instability.

-

Rigid Linkers (Piperazine/Bicyclic): Improved metabolic stability and membrane permeability. They lock the E3 ligase and POI (Protein of Interest) into specific orientations, potentially enhancing cooperativity (

).

The "Goldilocks" Zone

Data suggests an optimal linker length often falls between 12–16 atoms for many targets (e.g., BRD4, BTK). Fmoc-protected diamines allow for precise modular assembly to hit this window without the aggregation issues common in long alkyl chains.

Table 1: Comparative Analysis of Linker Chemistries

| Feature | Fmoc-PEG-Diamine | Fmoc-Piperazine/Rigid Diamine | Impact on PROTAC |

| Conformation | High Entropy (Floppy) | Low Entropy (Pre-organized) | Rigid linkers often improve potency ( |

| Solubility | Excellent (Water/DMSO) | Variable (Structure dependent) | PEG improves formulation; Rigid requires polar groups. |

| Metabolic Stability | Low (Oxidative cleavage) | High | Rigid linkers resist P450 metabolism. |

| Synthesis | Standard SPPS | Steric hindrance in coupling | Rigid amines require stronger coupling reagents (e.g., HATU). |

Part 2: Chemical Logic & Orthogonality[2][3]

The cornerstone of efficient PROTAC synthesis with diamine linkers is Orthogonality . You must be able to deprotect one amine terminus without disturbing the other or the ligand attachment.

The Fmoc/Boc Strategy

This is the industry standard for diamine linkers.

-

Fmoc (Fluorenylmethyloxycarbonyl): Base-labile.[2][3] Removed by Piperidine.[2][4][5]

-

Boc (tert-Butyloxycarbonyl): Acid-labile.[3][4] Removed by TFA (Trifluoroacetic acid).

Mechanism of Action:

-

Selectivity: The linker is introduced as Fmoc-NH-Linker-NH-Boc.

-

Coupling: The free amine of the E3 ligand (on resin) attacks the Fmoc-activated ester.

-

Extension: The Fmoc group is removed with base (20% Piperidine) to expose the distal amine for the POI ligand coupling.

-

Global Deprotection: The Boc group (if present on side chains) or the resin cleavage is performed with acid, ensuring the linker remains intact until the final step.

Part 3: Experimental Protocol (Solid-Phase Synthesis)

Objective: Synthesize a PROTAC precursor by coupling a mono-Fmoc-diamine linker to an immobilized E3 ligase ligand (e.g., Thalidomide analog) on Rink Amide resin.

Materials

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Linker: Fmoc-Diamine-Boc (or Fmoc-Diamine-Acid if coupling to an amine).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (Diisopropylethylamine).

-

Solvents: DMF (Anhydrous), DCM, Piperidine.

Step-by-Step Workflow

Phase A: Resin Preparation & Fmoc Deprotection

-

Swelling: Place resin in a fritted syringe reactor. Add DMF (5 mL/g resin) and swell for 30 mins. Drain.

-

Deprotection: Add 20% Piperidine in DMF (v/v). Agitate for 5 mins. Drain. Repeat with fresh solution for 15 mins.

-

Critical Insight: Piperidine forms a fulvene adduct.[6] Insufficient washing leads to adduct precipitation.

-

-

Wash: Wash with DMF (5x), DCM (3x), DMF (3x). Ensure pH of effluent is neutral.

Phase B: Coupling the Linker

-

Activation: In a separate vial, dissolve Fmoc-Linker-OH (3.0 eq) and HATU (2.9 eq) in minimal anhydrous DMF. Add DIEA (6.0 eq).

-

Visual Check: Solution should turn yellow/orange. Activate for 30–60 seconds only to minimize racemization (if chiral).

-

-

Reaction: Add the activated solution to the resin. Agitate at Room Temperature (RT) for 2 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Blue Beads: Incomplete coupling (Repeat Phase B).

-

Colorless/Yellow Beads: Complete coupling.

-

-

Wash: DMF (5x), DCM (5x).

Phase C: The "Stop Point"

-

Safe Pause: After Phase B (Coupling) and washing, the resin-bound intermediate (Fmoc-protected) is stable. You can store it at 4°C under nitrogen.

-

Risk: Do not store after Fmoc deprotection (Phase A). The free amine can oxidize or aggregate.

Graphviz Workflow Diagram

Caption: Figure 1. Solid-Phase Synthesis workflow for coupling Fmoc-protected diamine linkers to resin-bound ligands.

Part 4: Troubleshooting & Optimization

Diketopiperazine (DKP) Formation

When using diamine linkers, particularly those with amino acid backbones, there is a risk of intramolecular cyclization (DKP formation) after Fmoc removal.

-

Symptom: Loss of the linker from the resin or truncated sequences.

-

Solution: Use Trityl (Trt) protection for sterically demanding scenarios or perform the subsequent coupling immediately after deprotection.

Solubility & Aggregation

Rigid linkers (e.g., piperazines) can cause on-resin aggregation, leading to "difficult sequences."

-

Diagnosis: Incomplete coupling despite repeated attempts.

-

Remedy:

-

Use Magic Mixture solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

-

Use microwave-assisted coupling (50°C, 10 mins) to disrupt aggregates.

-

Linker Selection Decision Matrix

Caption: Figure 2.[2] Decision matrix for selecting Fmoc-diamine linkers based on physicochemical priorities.

Part 5: References

-

Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

-

Bemis, T. A., et al. (2021).[8] "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Journal of Medicinal Chemistry. Link[8]

-

Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Acta Pharmaceutica Sinica B. Link

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for PROTAC design." Journal of the American Chemical Society. Link

-

Verma, S., et al. (2022).[2] "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." ACS Medicinal Chemistry Letters. Link

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

stability of Fmoc-DODA HCl in storage conditions

The following technical guide details the stability profile and storage protocols for Fmoc-DODA HCl (N-(9-Fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride), a critical linker used in solid-phase peptide synthesis (SPPS) and lipid nanoparticle (LNP) functionalization.[1]

Technical Guide for Process Chemists & Formulation Scientists[1]

Technical Profile & Chemical Identity

Fmoc-DODA HCl is a heterobifunctional linker containing a hydrophobic C12 alkyl chain, a base-labile Fmoc protecting group, and a hydrophilic amine hydrochloride salt.[1] Its amphiphilic nature creates unique stability challenges compared to standard amino acid derivatives.[1]

| Parameter | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride |

| Common ID | Fmoc-DODA HCl |

| Molecular Formula | C₂₇H₃₉ClN₂O₂ |

| Molecular Weight | ~459.07 g/mol (Salt form) |

| Functional Groups | Fmoc-carbamate (Base labile), Primary Amine HCl (Hygroscopic) |

| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in Water, DCM |

Stability Risk Assessment

The stability of Fmoc-DODA HCl is governed by three competing degradation vectors: hygroscopic disproportionation , base-catalyzed elimination , and oxidative discoloration .[1]

Hygroscopic Disproportionation (Critical Risk)

The primary amine hydrochloride moiety is highly hygroscopic.[1] Upon exposure to ambient moisture:

-

Water Adsorption: The salt lattice absorbs water, forming a hydrate.

-

Acid Hydrolysis: Localized high acidity from the HCl salt in the presence of water can catalyze the hydrolysis of the carbamate linkage (slow) or promote aggregation.

-

Physical Caking: The powder transitions from a free-flowing white solid to a sticky, yellowed gum, making accurate weighing impossible.[1]

Fmoc Elimination (Spontaneous Degradation)

While the Fmoc group is designed to be removed by bases (e.g., piperidine), it possesses inherent instability:[1]

-

Mechanism: Slow E1cB elimination of dibenzofulvene (DBF) can occur even in the absence of strong base if the solid is stored at elevated temperatures (>25°C).[1]

-

Autocatalysis: Free amine contaminants (if the HCl salt disproportionates) can act as a base, triggering a chain reaction of Fmoc removal.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic breakdown of Fmoc-DODA HCl under stress conditions.

Caption: Mechanistic pathway showing how moisture triggers salt disproportionation, leading to autocatalytic Fmoc cleavage and yellowing.

Storage & Handling Protocol

To maintain purity >97% over 12+ months, the following "Golden Standard" protocol must be implemented.

Storage Conditions

| Variable | Requirement | Rationale |

| Temperature | -20°C (± 5°C) | Inhibits thermal elimination of Fmoc; slows hydrolysis.[1] |

| Atmosphere | Inert Gas (Argon/N₂) | Prevents moisture ingress and oxidative yellowing.[1] |

| Container | Amber Glass Vials | Blocks UV light; glass prevents moisture permeation better than plastic.[1] |

| Desiccant | Silica/Drierite | Secondary defense against moisture in the secondary container. |

Handling Workflow (The "Thaw-Rule")

CRITICAL: Never open a cold vial directly in ambient air. Condensation will immediately destroy the surface layer of the salt.

-

Equilibration: Remove vial from freezer and place in a desiccator at room temperature for 30–60 minutes .

-

Visual Check: Ensure no condensation is visible on the outer glass.

-

Dispensing: Open in a fume hood. Weigh quickly.

-

Re-sealing: Purge headspace with Argon/Nitrogen before recapping.[1] Seal with Parafilm.[1]

Quality Control (QC) & Validation[1]

Researchers should validate the integrity of Fmoc-DODA HCl prior to critical synthesis steps (e.g., GMP LNP formulation).[1]

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% TFA (Suppresses amine ionization tailing).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 20 mins. (The C12 chain requires high organic content for elution).[1]

-

Detection: UV @ 265 nm (Fmoc characteristic absorption) and 214 nm (peptide bond).[1]

-

Pass Criteria: Single peak >95% area.

-

Fail Indicator: Split peaks (hydrolysis) or distinct peak at varying retention time (free amine).[1]

-

Rapid "Yellow Test" (Visual)

-

Procedure: Dissolve 5 mg in 1 mL DMF.

-

Observation: The solution should be clear and colorless.

-

Failure: A distinct yellow tint indicates the presence of Dibenzofulvene-amine adducts , signaling significant Fmoc deprotection. Do not use.

Troubleshooting & Recovery

If the compound has degraded, can it be saved?

| Symptom | Diagnosis | Action |

| Clumping / Caking | Moisture absorption.[1] | Dry: Place in vacuum desiccator over P₂O₅ for 24h. Re-test purity. |

| Yellow Color | Fmoc cleavage (DBF formation).[1] | Purify: Recrystallize from cold MeOH/Ether or repurify via Prep-HPLC. |

| Insolubility in DMF | Polymerization or Salt aggregation.[1] | Discard: Irreversible degradation likely.[1] |

Recovery Workflow Diagram

Caption: Decision tree for assessing usability of stored Fmoc-DODA HCl based on physical state and color.

References

-

National Institutes of Health (NIH). (2025).[1] 1,12-Diaminododecane Safety Data Sheet (PubChem). Retrieved from [Link][1]

-

European Medicines Agency. (2003).[1] Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from [Link]

Sources

Methodological & Application

standard protocol for coupling Fmoc-DODA HCl in SPPS

This Application Note and Protocol details the specific handling, coupling, and strategic integration of Fmoc-DODA HCl (1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride) in Solid-Phase Peptide Synthesis (SPPS).

Critical Distinction: Diamine vs. Amino Acid

Before proceeding, the user must verify the chemical identity. Fmoc-DODA HCl (CAS 1274891-99-4) is a mono-protected diamine , not an amino acid.

-

It lacks a carboxylic acid group.

-

It cannot be coupled directly to a standard deprotected amine resin (e.g., Rink Amide) using standard activation (DIC/Oxyma).

-

Usage: It is used to introduce a hydrophilic spacer by reacting its free amine with a carboxylic acid on the resin (e.g., 2-Chlorotrityl resin or a succinylated peptide chain).

Molecule Profile & Strategic Application

| Property | Specification |

| Common Name | Fmoc-DODA HCl |

| Chemical Name | 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride |

| CAS Number | 1274891-99-4 |

| Functionality | Heterobifunctional Linker (Amine - Amine) |

| Reactive Group | Primary Amine (as HCl salt) |

| Protected Group | Fmoc-Amine |

| Solubility | Soluble in DMF, DMSO, DCM (requires neutralization) |

| Primary Application | C-terminal modification (on 2-CTC resin) or "Inverse" coupling to activated carboxylates.[1] |

Why use Fmoc-DODA?

Fmoc-DODA is a PEG-like spacer (containing ether linkages) used to increase the solubility and flexibility of peptide conjugates. Unlike standard amino acid spacers (like Fmoc-AEEA/mini-PEG), Fmoc-DODA provides a terminal amine, making it ideal for:

-

C-Terminal Functionalization: Creating a peptide with a C-terminal amine for post-cleavage conjugation (e.g., to dyes, drugs, or surfaces).

-

Dendrimer/Branched Synthesis: Acting as a branching point or spacer where a reversal of amide bond direction is required.

Experimental Protocols

Since Fmoc-DODA is a diamine, it requires specific protocols depending on where in the peptide chain it is introduced.

Protocol A: Loading Fmoc-DODA onto 2-Chlorotrityl Chloride (2-CTC) Resin

Use this protocol to start a synthesis with the DODA linker at the C-terminus.

Mechanism: The free amine of Fmoc-DODA attacks the electrophilic trityl chloride, forming a covalent C-N bond. The HCl salt must be neutralized in situ to permit nucleophilic attack.

Materials:

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

-

Fmoc-DODA HCl (0.6 – 0.8 equivalents relative to resin capacity to prevent overcrowding)

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane, anhydrous)

-

Methanol (HPLC grade)

Step-by-Step Procedure:

-

Resin Preparation: Weigh the 2-CTC resin into a fritted syringe or reaction vessel. Wash with DCM (3 x 1 min) to remove moisture and fines.

-

Pre-Activation Solution:

-

Dissolve Fmoc-DODA HCl (0.6 eq) in dry DCM (10 mL per gram of resin).

-

Note: If solubility is poor in pure DCM, add a minimal amount of DMF (up to 10% v/v).

-

Add DIPEA (4.0 eq). Crucial: 1 eq neutralizes the HCl salt; the remaining 3 eq drive the reaction.

-

-

Coupling (Loading):

-

Add the solution immediately to the dry 2-CTC resin.

-

Agitate (shake/vortex) for 2 hours at room temperature.

-

-

Capping (Quenching):

-

Add Methanol (1 mL per gram of resin) and DIPEA (0.5 mL) directly to the reaction mixture.

-

Agitate for 15 minutes . This caps unreacted trityl chlorides with methoxide.

-

-

Washing:

-

Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

-

-

Loading Determination (Optional but Recommended):

-

Perform a UV quantification of the Fmoc group (piperidine cleavage) to determine the precise substitution level (mmol/g).

-

Protocol B: Internal Coupling (Inverse Direction)

Use this protocol to insert the linker into the middle of a sequence or at the N-terminus.

Challenge: You cannot couple Fmoc-DODA (Amine) to a Peptide-Resin (Amine). Solution: You must first convert the resin-bound amine to a carboxylic acid using a cyclic anhydride (Succinic or Glutaric Anhydride).

Workflow: Resin-NH2 → Succinic Anhydride → Resin-COOH → Activate → Couple Fmoc-DODA

Step-by-Step Procedure:

Phase 1: Carboxylation (Succinic Spacer)

-

Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine/DMF.[2][3] Wash thoroughly.[4]

-

Succinylation:

-

Dissolve Succinic Anhydride (10 eq) and DIPEA (2 eq) in DMF.

-

Add to resin and agitate for 1 hour .

-

QC: Perform a Kaiser Test (Ninhydrin). It should be Negative (no free amines). If positive, repeat step.

-

Phase 2: Activation & Coupling of Fmoc-DODA

-

Activation:

-

The resin now terminates in a free Carboxylic Acid (-COOH).

-

Add DIC (3 eq) and Oxyma Pure (3 eq) in DMF to the resin.

-

Alternative: Use HATU (2.9 eq) / DIPEA (6 eq).

-

-

Coupling:

-

Dissolve Fmoc-DODA HCl (3 eq) and DIPEA (3 eq) in DMF.

-

Note: The DIPEA is required to neutralize the HCl salt of the linker.

-

Add the DODA solution to the activated resin.

-

Agitate for 2 to 4 hours (longer coupling is recommended for secondary linkers).

-

-

QC:

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test. Note that since you are coupling onto an acid, standard amine tests monitor the incoming amine, which is difficult.

-

Best Practice: Cap with acetic anhydride/pyridine after coupling to ensure any unreacted activated esters are quenched (though they will likely hydrolyze back to acids).

-

Visualization: Logical Workflow

The following diagram illustrates the decision logic and chemical workflow for Fmoc-DODA HCl.

Caption: Workflow for integrating Fmoc-DODA HCl depending on position in the peptide chain.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Loading (Protocol A) | Incomplete neutralization of HCl salt. | Ensure DIPEA is at least 4.0 eq relative to the linker. The first equivalent is consumed by HCl. |

| No Coupling (Protocol B) | Attempting to couple Amine to Amine. | Verify "Carboxylation" step.[4] Ensure resin was treated with Succinic Anhydride first. |

| Precipitation | Poor solubility of the salt form in DCM. | Add 10-20% DMF to the coupling mixture. Ensure base (DIPEA) is added before mixing with resin. |

| Kaiser Test False Negative | DODA is a primary amine, should be positive. | If testing after coupling DODA (before Fmoc removal), it should be negative (Fmoc is on). If testing after Fmoc removal, it should be blue (positive). |

References

-

BroadPharm. Fmoc-DODA HCl Product Specifications and Structure. Retrieved from

-

Sigma-Aldrich. 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride (CAS 1274891-99-4). Retrieved from

-

Bachem. Fmoc-Based Solid Phase Peptide Synthesis Protocols. Retrieved from

- Albericio, F., & Tyley, A. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis. In Methods in Molecular Biology. Springer. (Standard reference for 2-CTC loading and Kaiser test).

Sources

how to dissolve Fmoc-DODA HCl for bioconjugation

This Application Note and Protocol guide details the optimal dissolution and handling of Fmoc-DODA HCl (Fmoc-protected diamine linker, hydrochloride salt) for bioconjugation applications.[1]

Part 1: Technical Introduction & Chemical Logic

Fmoc-DODA HCl (Fluorenylmethyloxycarbonyl-DODA Hydrochloride) is a heterobifunctional linker typically used to introduce a spacer arm between two biomolecules or to functionalize a surface.[1]

-

The "Fmoc" moiety: A bulky, hydrophobic protecting group that masks one amine, preventing polymerization during activation.[2] It renders the molecule significantly hydrophobic.[2]

-

The "DODA" core: Typically refers to a PEG-like (polyethylene glycol) or alkyl-ether chain (e.g., 3,6-dioxa-1,8-octanediamine derivatives) that provides flexibility and hydrophilicity.[1]

-

The "HCl" salt: Indicates the terminal free amine is protonated (

).[1] This salt form improves shelf stability by preventing oxidation but must be neutralized to participate in nucleophilic attack (bioconjugation).[1]

The Solubility Paradox: While the HCl salt and ether/PEG backbone suggest water solubility, the large aromatic Fmoc group dominates the solubility profile, making the compound insoluble in pure water or acidic buffers.[2] Attempting to dissolve it directly in aqueous media often results in a gummy precipitate.[2]

The Solution: Dissolution requires a polar aprotic organic solvent (DMSO or DMF) to solvate the Fmoc group, followed by controlled dilution into the aqueous reaction buffer.

Part 2: Solubility Profile & Data

| Solvent | Solubility Rating | Suitability for Bioconjugation | Notes |

| DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | High | Preferred.[1][2] Biocompatible, high boiling point, stabilizes the Fmoc group.[2] |

| DMF (Dimethylformamide) | Excellent (>50 mM) | High | Standard for peptide chemistry.[1][2] Easier to remove by evaporation than DMSO.[1][2] |

| Water / PBS | Poor / Insoluble | None | Causes precipitation.[1][2] Only used after dilution from organic stock.[1][2] |

| Methanol / Ethanol | Moderate | Low | Nucleophilic solvents can cause transesterification or Fmoc cleavage over time.[1][2] Avoid for storage. |

| DCM / Chloroform | Good | Low (for bio) | Good for synthesis, but immiscible with aqueous bioconjugation buffers.[1][2] |

Part 3: Step-by-Step Dissolution Protocol

Reagents Required

-

Fmoc-DODA HCl (solid powder).[1]

-

Anhydrous DMSO (Grade: Bioconjugation/Cell culture tested).[1]

-

Why Anhydrous? Water in DMSO can accelerate Fmoc deprotection or hydrolysis of activated esters (if co-dissolved).[1]

-

-

Neutralization Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

-

Reaction Buffer: PBS, pH 7.2–7.5 (or bicarbonate buffer).

Workflow Diagram (DOT Visualization)

Detailed Protocol Steps

1. Preparation of Stock Solution (Organic Phase)

-

Calculate: Determine the mass required for a 10 mM to 50 mM stock concentration.

-

Example: If MW ≈ 426.6 g/mol , dissolve 4.3 mg in 1 mL DMSO for ~10 mM.[2]

-

-

Dissolve: Add anhydrous DMSO to the vial containing Fmoc-DODA HCl.

-

Agitate: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 1–2 minutes. The solution should be completely clear and colorless.

-

Checkpoint: This stock is stable at -20°C for months because the HCl salt prevents oxidation of the amine.[1]

-

2. Neutralization (The "Activation" Step) [1]

-

Context: The amine is currently protonated (

) and unreactive toward NHS esters or carboxylic acids.[1] -

Action: Immediately prior to conjugation, add a tertiary amine base (DIPEA or TEA) to the DMSO stock.

-

Ratio: Add 1.5 to 2.0 molar equivalents of base relative to the Fmoc-DODA.

3. Aqueous Conjugation

-

Dilution: Add the neutralized DMSO stock to your protein/biomolecule solution (typically in PBS or Borate buffer).[1]

-

Solvent Limit: Ensure the final volume of DMSO in the reaction does not exceed 10–20% (v/v) , depending on the protein's tolerance to organic solvents.

-

Mixing: Add the organic stock dropwise while vortexing the aqueous buffer to prevent local concentration spikes that could precipitate the Fmoc-linker.

Part 4: Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding to buffer | Fmoc hydrophobicity ("crashing out") | 1. Increase DMSO concentration (if protein tolerates).2.[1] Lower the concentration of the Linker stock.3. Add surfactant (e.g., 0.05% Tween-20) to the buffer.[1] |

| Low Conjugation Efficiency | Amine not neutralized | Ensure DIPEA/TEA was added to the DMSO stock before mixing. |

| Fmoc Loss (Premature) | High pH or Primary Amines | Avoid Tris or Glycine buffers during conjugation (they compete).[1][2] Ensure pH < 8.5. |

| Precipitate in Stock Solution | Moisture contamination | Use fresh, anhydrous DMSO.[2] Warm the solution to 37°C. |

Part 5: References

-

Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] [1]

-

Foundational text for amine-to-NHS coupling and solvent compatibility.

-

-

BroadPharm. (n.d.).[1] Fmoc-DODA HCl Product Information & Structure. BroadPharm.[1][2][3][4][5]

-

Source for molecular weight (426.6 Da) and specific chemical handling.[1]

-

-

MedChemExpress. (n.d.).[1] Fmoc-Amino Acid Solubility Guidelines.

-

General protocols for dissolving Fmoc-protected derivatives in DMSO/DMF.

-

Sources

- 1. Fmoc-Dab-OH.HCl | C19H22Cl2N2O4 | CID 139211063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-DOOA, HCl salt, 868599-73-9 | BroadPharm [broadpharm.com]

- 4. Fmoc-DODA, 1274891-99-4 | BroadPharm [broadpharm.com]

- 5. Fmoc-N-amido-PEG-amine HCL salt, MW 2,000 | BroadPharm [broadpharm.com]

Mastering Amine Deprotection: A Detailed Guide to Fmoc-DODA Linker Cleavage Using Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fmoc-DODA Linker as a Versatile Tool in Bioconjugation

In the landscape of modern drug development and bioconjugation, the strategic use of chemical linkers is paramount for the successful construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs). The Fmoc-DODA linker, a derivative of 1,12-diaminododecane (DODA) protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, has emerged as a valuable and versatile spacer. Its long, flexible 12-carbon chain provides spatial separation between a payload and a carrier molecule, which can be crucial for maintaining the biological activity of both entities. The primary amine exposed after Fmoc removal serves as a key handle for subsequent conjugation reactions.

This application note provides a comprehensive guide to the deprotection of the Fmoc-DODA linker using piperidine, with a focus on solution-phase applications common in the development of bioconjugates. We will delve into the underlying chemical mechanism, present detailed protocols for deprotection and reaction monitoring, and offer insights into troubleshooting potential challenges.

The Chemistry of Amine Liberation: Understanding the Fmoc Deprotection Mechanism

The removal of the Fmoc protecting group is a classic example of a base-catalyzed β-elimination reaction, specifically following the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2] This process is favored due to the acidic nature of the proton on the 9-position of the fluorene ring system.[1]

The reaction proceeds in two main steps:

-

Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group. This results in the formation of a carbanion intermediate.

-

β-Elimination: The unstable carbanion rapidly undergoes elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of the free amine of the DODA linker, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][2]

Piperidine plays a dual role in this reaction. Beyond being the base that initiates the deprotection, it also acts as a scavenger for the liberated dibenzofulvene.[1] The DBF molecule is a reactive electrophile that can potentially undergo side reactions. Piperidine efficiently traps DBF to form a stable adduct, driving the equilibrium of the reaction towards the deprotected product.[1][2]

Caption: Mechanism of Fmoc deprotection by piperidine.

Optimizing Deprotection: Key Parameters and Considerations

While the standard conditions for Fmoc deprotection in solid-phase peptide synthesis (SPPS) often involve 20% piperidine in N,N-dimethylformamide (DMF), solution-phase deprotection of a hydrophobic linker like Fmoc-DODA requires careful consideration of several factors to ensure complete reaction and facilitate purification.[3][4]

| Parameter | Recommendation | Rationale & Insights |

| Piperidine Concentration | 10-25% (v/v) | A concentration of 20% is a robust starting point. Lower concentrations (5-10%) can be effective but may require longer reaction times.[5] Higher concentrations can accelerate the reaction but may complicate the removal of excess piperidine during work-up. |

| Solvent System | Aprotic polar solvents (e.g., DMF, NMP, DCM) | DMF and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to solvate both the hydrophobic Fmoc-DODA and the polar piperidine. Dichloromethane (DCM) is also a viable option. The choice of solvent can influence the reaction rate.[1][2] |

| Reaction Temperature | Room Temperature (20-25 °C) | The deprotection is typically rapid at room temperature. Gentle heating (e.g., to 30-40 °C) can be employed to accelerate the reaction if monitoring indicates sluggishness, but this may also increase the risk of side reactions. |

| Reaction Time | 30 minutes to 2 hours | The reaction is often complete within 30 minutes. However, for a complete reaction, especially with a hydrophobic substrate, extending the time to 1-2 hours is advisable. Reaction progress should be monitored. |

| Substrate Concentration | 10-50 mg/mL | Maintaining a reasonable substrate concentration is important. Highly concentrated solutions may lead to aggregation of the hydrophobic Fmoc-DODA, impeding efficient deprotection. |

Experimental Protocols

The following protocols provide a starting point for the deprotection of Fmoc-DODA. It is recommended to perform a small-scale trial to optimize conditions for your specific application.

Protocol 1: Standard Solution-Phase Fmoc-DODA Deprotection

Materials:

-

Fmoc-DODA linker

-

Piperidine (reagent grade)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

HPLC system for reaction monitoring and purity analysis

Procedure:

-

Dissolution: Dissolve the Fmoc-DODA linker in DMF to a concentration of approximately 20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Reaction: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

-

TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% methanol in DCM). The deprotected product should have a lower Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.

-

HPLC: Inject a small aliquot of the reaction mixture (after quenching with a small amount of acetic acid to neutralize the piperidine) onto a reverse-phase HPLC column. Monitor the disappearance of the starting material peak and the appearance of the product peak.

-

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes the dibenzofulvene-piperidine adduct and excess piperidine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected DODA linker.

-

-

Purification (if necessary): The crude product can be purified by silica gel column chromatography if required.

Caption: General workflow for Fmoc-DODA deprotection.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | - Insufficient reaction time.- Low piperidine concentration.- Poor solubility or aggregation of Fmoc-DODA. | - Extend the reaction time and continue monitoring.- Increase the piperidine concentration.- Add a co-solvent like DCM or gently warm the reaction mixture. |

| Formation of Side Products | - Presence of other base-labile protecting groups in the molecule.- Reaction of the deprotected amine with dibenzofulvene (rare with piperidine scavenger). | - Ensure that other protecting groups are stable to piperidine.- Use a sufficient excess of piperidine to effectively scavenge dibenzofulvene. |

| Difficult Purification | - The dibenzofulvene-piperidine adduct can be greasy and co-elute with the product.- The deprotected DODA linker may have some water solubility. | - Perform thorough aqueous washes during work-up.- A patent suggests a biphasic workup with a polar solvent (e.g., acetonitrile) to dissolve the product and a non-polar solvent (e.g., hexane) to extract the adduct.[6] |

Conclusion

The deprotection of the Fmoc-DODA linker with piperidine is a robust and efficient method for revealing a primary amine for subsequent conjugation reactions. By understanding the underlying chemical mechanism and carefully controlling key reaction parameters such as piperidine concentration, solvent, and reaction time, researchers can achieve high yields of the deprotected linker. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this critical step in the synthesis of complex bioconjugates and other advanced molecular architectures.

References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]

-

Methods for Removing the Fmoc Group | Springer Nature Experiments. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

How best can I remove Fmoc from a peptide to expose the N-terminal? - ResearchGate. Available at: [Link]

-

Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]

-

A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strategy - The Royal Society of Chemistry. Available at: [Link]

-

Novabiochem® - Merck Millipore. Available at: [Link]

-

Methods for Removing the Fmoc Group. Available at: [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Available at: [Link]

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]

-

Green Chemistry - In situ Fmoc removal. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. Available at: [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]

-

Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology - ResearchGate. Available at: [Link]

Sources

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

conjugating Fmoc-DODA to NHS-activated esters

Application Note: Strategic Conjugation of Fmoc-DODA Linkers to NHS-Activated Esters

Part 1: Abstract & Strategic Overview

This guide details the protocol for conjugating Fmoc-DODA (Fmoc-8-amino-3,6-dioxaoctylamine) to NHS-activated esters . Fmoc-DODA is a critical "mini-PEG" (PEG2) spacer used in the development of Antibody-Drug Conjugates (ADCs) and PROTACs to improve solubility and reduce steric hindrance.[1][2]

The Engineering Challenge: The conjugation requires a delicate chemical balance. You must facilitate the nucleophilic attack of the DODA amine onto the NHS ester (requiring basic conditions, pH > 7.5) while simultaneously preventing the premature cleavage of the base-labile Fmoc protecting group (which degrades in the presence of secondary amines or strong inorganic bases).

This protocol utilizes an Anhydrous Organic Strategy using a non-nucleophilic tertiary base (DIPEA) to maximize yield and linker integrity.[1]

Part 2: Chemical Basis & Mechanism[3][4]

To ensure reproducibility, researchers must understand the competing pathways in this reaction.

-

The Desired Pathway (Amidation): The primary amine of the Fmoc-DODA (usually supplied as an HCl salt) must be deprotonated to its free base form (

).[1][2] This nucleophile attacks the carbonyl of the NHS ester, displacing N-hydroxysuccinimide.[3] -

The Hydrolysis Risk (NHS Degradation): NHS esters have a half-life of roughly 10 minutes at pH 8.6 in aqueous solution.[1][4] Water must be excluded to prevent the NHS ester from hydrolyzing back to a carboxylic acid before conjugation occurs.

-

The Deprotection Risk (Fmoc Instability): Fmoc groups are cleaved by secondary amines (like piperidine) via an E1cB elimination mechanism. However, they are relatively stable in the presence of sterically hindered tertiary amines (like DIPEA) if the reaction time is controlled.

Visualizing the Reaction Pathway

The following diagram maps the critical decision points and chemical risks.

Caption: Reaction logic flow. Green nodes indicate active/desired states; Red nodes indicate precursors or failure modes.[1] DIPEA is selected to enable activation without triggering Fmoc loss.

Part 3: Materials & Equipment

Reagents:

-

Fmoc-DODA-HCl: (Fmoc-8-amino-3,6-dioxaoctylamine hydrochloride).[1][2] Note: Ensure it is the diamine version, not the acid.

-

NHS-Activated Ester: (e.g., Drug-NHS, Biotin-NHS, or Dye-NHS).[1][2]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1][2] Critical: Water content < 50 ppm.

-

Base: DIPEA (N,N-Diisopropylethylamine).[1][2] Do not use Piperidine or DBU.

-

Quenching Buffer: 5% Acetic Acid in Methanol or Water.

Equipment:

Part 4: Detailed Protocol (Anhydrous Organic Synthesis)

This protocol is optimized for a 10–50 mg scale synthesis.

Step 1: Preparation of Stock Solutions

-

Dry the Reagents: Ensure Fmoc-DODA and the NHS ester are desiccated. Moisture is the primary cause of low yield.

-

Fmoc-DODA Solution: Dissolve Fmoc-DODA-HCl in anhydrous DMF to a concentration of 50–100 mM .

-

NHS-Ester Solution: Dissolve the target NHS ester in anhydrous DMF to a concentration of 50–100 mM .

Step 2: Neutralization (The Critical Step)

Rationale: The amine on Fmoc-DODA is protonated (salt form) and unreactive.[1][2] We must strip the proton without stripping the Fmoc group.

-

Calculate the molar equivalents. You need a 1.2-fold molar excess of the amine (Fmoc-DODA) relative to the NHS ester to ensure complete consumption of the valuable NHS ester.

-

Add 2.0 equivalents of DIPEA (relative to Fmoc-DODA) to the Fmoc-DODA solution.

-

Vortex briefly (5 seconds). The solution is now "activated."

Step 3: Conjugation Reaction

-

Add the Activated Fmoc-DODA solution dropwise to the NHS-Ester solution .[1][2]

-

Why dropwise? To prevent local concentration hotspots that might favor side reactions.

-

-

Stoichiometry Check: Final ratio should be roughly 1.0 eq NHS-Ester : 1.2 eq Fmoc-DODA : 2.4 eq DIPEA.[1][2]

-

Incubation: Flush the vial with Nitrogen/Argon, cap tightly, and incubate at Room Temperature (20–25°C) for 1–2 hours .

-

Warning: Do not heat.[1] Fmoc stability decreases significantly above 30°C in basic solutions.

-

Step 4: Monitoring & Quenching

-

Check Progress: Spot 1 µL on TLC or run LC-MS.

-

Quenching: Once complete, add 5 equivalents of Acetic Acid (relative to DIPEA) to neutralize the base.

-

Why? This "locks" the Fmoc group, preventing deprotection during workup/evaporation.

-

Step 5: Purification

-

Precipitation (Preferred for small molecules): Add the reaction mixture dropwise into 10 volumes of ice-cold Diethyl Ether or Ethyl Acetate. The Fmoc-conjugate typically precipitates while unreacted NHS and DIPEA remain in solution.[1][2]

-

HPLC: If soluble, purify via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Avoid high pH buffers (like Ammonium Bicarbonate) during purification.[1][2]

Part 5: Data Summary & Troubleshooting

Stoichiometry & Conditions Table

| Parameter | Recommended Value | Impact of Deviation |

| Fmoc-DODA Equiv. | 1.2 – 1.5 eq | < 1.0: Incomplete NHS conversion. > 2.0: Harder purification. |

| DIPEA Equiv. | 2.0 eq (vs DODA) | < 1.0: Amine remains protonated (No Rxn). > 5.0: Risk of Fmoc cleavage. |